4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro-
Overview
Description
2’-Bromo-6-fluoroflavone is a chemical compound . It is available for purchase from various suppliers . More detailed information about its chemical properties, structure, and other characteristics can be found in chemical databases .
Synthesis Analysis
The synthesis of flavones, which includes 2’-Bromo-6-fluoroflavone, has been studied extensively. One method involves the use of palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method provides a variety of flavones and flavanones from 2’-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) . The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Physical and Chemical Properties Analysis
The physical and chemical properties of 2’-Bromo-6-fluoroflavone can be found in chemical databases . These properties include its molecular formula, molecular weight, and other related information .Safety and Hazards
Future Directions
The future directions in the research of 2’-Bromo-6-fluoroflavone and similar compounds could involve the development of novel synthetic routes featuring transformative and compatible reaction conditions . Given the increasing importance of constructing a privileged chemical library for probing biological systems, efficient and divergent synthesis of flavonoids, including 2’-Bromo-6-fluoroflavone, is necessary .
Mechanism of Action
Target of Action
Flavonoids, including 2’-Bromo-6-fluoroflavone, are known to target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, including inflammation, cancer progression, and immune response .
Mode of Action
The mode of action of flavonoids is associated with their ability to inhibit oxidative stress and related downstream responses, including inflammatory diseases . They interact with their targets, leading to changes in the activity of these targets and subsequently affecting the cellular processes they regulate .
Biochemical Pathways
Flavonoids affect various biochemical pathways. Their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes and pathways . .
Result of Action
Flavonoids, including 2’-Bromo-6-fluoroflavone, exhibit anti-inflammatory and anticancer activities and enhance the immune system . They have been shown to inhibit cell migration and induce apoptosis, leading to cell cycle arrest . .
Action Environment
Environmental conditions such as light, water availability, and temperature, as well as hormones and physical injuries, can influence the expression of the genes involved in flavonoid biosynthesis, leading to changes in their availability . These factors can potentially influence the action, efficacy, and stability of 2’-Bromo-6-fluoroflavone.
Properties
IUPAC Name |
2-(2-bromophenyl)-6-fluorochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHITWVCICYLLKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230199 | |
Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527751-47-9 | |
Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527751-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601230199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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